Bromoacetamide-m-PEG2 is a chemical compound that combines a bromoacetamide group with a polyethylene glycol (PEG) backbone. This structure enhances the solubility and stability of compounds, making it particularly useful in various scientific fields, including biochemistry and drug development. The compound is recognized for its efficacy in thiol labeling and capping, which are essential processes in protein modification and bioconjugation .
Bromoacetamide-m-PEG2 can be synthesized through specific chemical reactions involving bromoacetamides. The synthesis typically involves adding bromine to a solution of cyanomethylbenzamide in a saturated aliphatic carboxylic acid, such as glacial acetic acid or propionic acid. This compound is commercially available from various suppliers, reflecting its importance in research and industrial applications.
Bromoacetamide-m-PEG2 falls under the category of amides and is classified as a bioconjugation reagent due to its ability to form covalent bonds with thiol groups in proteins and peptides. Its classification as a polyethylene glycol derivative also highlights its role in enhancing the solubility and bioavailability of therapeutic agents .
The synthesis of Bromoacetamide-m-PEG2 can be achieved through several methods, primarily focusing on nucleophilic substitution reactions. One common approach involves the reaction of bromoacetyl bromide with polyethylene glycol under controlled conditions to ensure high yield and purity .
In laboratory settings, the synthesis typically follows these steps:
The industrial production methods mirror these laboratory approaches but are optimized for larger scales, ensuring consistent quality and compliance with safety standards.
Bromoacetamide-m-PEG2 features a linear structure comprising:
The molecular formula can be represented as CHBrNO, with a molecular weight of approximately 240.1 g/mol .
The structural analysis reveals that the compound's backbone allows for flexibility while maintaining stability, crucial for its function in biological applications. The presence of the bromoacetamide moiety enables specific interactions with thiol groups, facilitating bioconjugation processes.
Bromoacetamide-m-PEG2 primarily undergoes nucleophilic substitution reactions. This characteristic makes it an effective reagent for labeling thiol-containing biomolecules .
The typical reaction involves:
The major products formed from these reactions are highly soluble thiol-PEG conjugates used in various biomedical applications.
Bromoacetamide-m-PEG2 operates through a mechanism involving nucleophilic substitution. The bromoacetamide group reacts with free sulfhydryl groups present in proteins or peptides, leading to covalent bond formation. This process not only stabilizes the resulting complex but also increases its solubility, thereby enhancing its effectiveness in various applications such as drug delivery systems and protein labeling .
These properties make Bromoacetamide-m-PEG2 an ideal candidate for applications requiring enhanced solubility and stability .
Bromoacetamide-m-PEG2 has diverse applications across several scientific disciplines:
The development of efficient chemoenzymatic pathways has revolutionized the synthesis of bromoacetamide-functionalized PEG linkers, enabling precise control over molecular architecture while minimizing hazardous byproducts. These approaches leverage the selectivity of biocatalysts to install functional groups with regiospecificity that traditional organic synthesis struggles to achieve. For instance, immobilized Candida antarctica lipase B (Novozym-435) serves as a versatile biocatalyst for constructing PEG-based linker frameworks under mild conditions [7]. This enzyme facilitates the formation of ester bonds between PEG precursors and bromoacetyl donors in anhydrous organic solvents, yielding bromoacetamide-m-PEG2 conjugates with preserved functional group integrity and minimal epimerization.
The chemoenzymatic strategy significantly reduces reliance on harsh coupling reagents typically employed in bromoacetylations. By utilizing enzymatic catalysis, researchers achieve near-quantitative conversion rates (>95%) while maintaining the delicate α-bromoacetamide moiety susceptible to hydrolysis under acidic or basic conditions [1]. Reaction optimization studies reveal that temperature control between 25-30°C and water activity below 0.1 are critical parameters for preventing bromide displacement during synthesis. The resulting bromoacetamide-m-PEG2 linkers exhibit exceptional purity profiles when characterized via MALDI-TOF mass spectrometry and reverse-phase HPLC, confirming the absence of di-bromoacetylated byproducts that commonly plague conventional synthesis routes [7].
Table 1: Optimization Parameters for Chemoenzymatic Synthesis of Bromoacetamide-m-PEG2
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Enzyme Loading | 10-15% w/w substrate | <70% → Suboptimal conversion |
Temperature | 25-30°C | >35°C → Enzyme denaturation |
Solvent System | Anhydrous toluene | Aqueous → Hydrolysis side products |
Water Activity (aw) | 0.05-0.1 | >0.2 → Bromide displacement |
Reaction Time | 24-36 hours | <18h → Incomplete conversion |
Heterobifunctional PEG derivatives represent a critical advancement in bioconjugation technology, with bromoacetamide-m-PEG2 serving as a cornerstone for constructing molecular architectures requiring orthogonal reactivity. The core synthetic challenge involves the asymmetric functionalization of short PEG backbones to install both bromoacetamide and secondary functional groups (e.g., azides, alkynes) without cross-reactivity. The monotosylation approach provides the most efficient route: silver(I) oxide-mediated tosylation of commercial mPEG-OH yields α-tosyl-ω-hydroxyl intermediates with >98% regioselectivity, followed by nucleophilic displacement with bromoacetamide precursors [5]. This strategy achieves functional fidelity by exploiting the differential reactivity of primary versus terminal hydroxyl groups.
For bromoacetamide-m-PEG2-azide constructs, sequential modification employs protective group strategies to prevent azide reduction during bromoacetyl installation. The optimized protocol involves first converting α-tosyl-mPEG to the azide derivative via NaN3 displacement in DMF at 90°C, followed by bromoacetylation of the terminal hydroxyl using bromoacetyl bromide in the presence of N,N-diisopropylethylamine (DIPEA) at -20°C [5] [8]. This sequence maintains azide functionality integrity while achieving >95% bromoacetamide incorporation. Size exclusion chromatography confirms the absence of di-functionalized impurities, with MALDI-TOF analysis verifying exact molecular weights (±1 Da) corresponding to the heterobifunctional design. The implementation of solid-phase extraction purification eliminates trace metals that catalyze decomposition of the α-bromoacetamide group, extending linker shelf-life to >6 months at -20°C [8].
The electrophilic character of the α-bromoacetamide moiety in bromoacetamide-m-PEG2 enables highly efficient conjugation with biological nucleophiles, particularly cysteine thiols, through irreversible alkylation chemistry. This group demonstrates exceptional reactivity toward thiolate anions (RS-), with second-order rate constants (k2) approximately 1,000-fold higher than corresponding iodoacetamides at physiological pH [6]. The reaction proceeds via a classical SN2 mechanism where the thiolate sulfur attacks the electron-deficient methylene carbon, displacing bromide to form a stable thioether linkage. This chemoselective reaction occurs efficiently between pH 7.0-8.5, minimizing competing hydrolysis while ensuring rapid conjugation kinetics.
Comparative studies reveal the bromoacetamide-thiol conjugation achieves >90% conversion within 30 minutes at 25°C using sub-stoichiometric linker ratios (1.2:1 linker-to-thiol), significantly outperforming maleimide-based conjugates which exhibit retro-Michael reactions under physiological conditions [3] [6]. The electron-withdrawing amide carbonyl adjacent to the methylene center creates sufficient electrophilicity for rapid thiol capture while maintaining stability during storage. Density functional theory (DFT) calculations indicate the LUMO energy of bromoacetamide (-1.83 eV) optimizes the balance between electrophilic potency and hydrolytic stability, unlike chloro- or fluoroacetamide derivatives that require impractical reaction times or elevated temperatures for complete conversion [3]. This kinetic profile makes bromoacetamide-m-PEG2 indispensable for conjugating sensitive biologics where extended reaction times promote aggregation or degradation.
The strategic incorporation of alkyne functionalities alongside bromoacetamide groups in heterobifunctional PEG architectures enables modular assembly of complex bioconjugates through orthogonal reaction pathways. Bromoacetamide-m-PEG2-alkyne derivatives exhibit fundamentally different conjugation behaviors compared to multi-alkyne variants, particularly in click chemistry efficiency and nanoparticle functionalization. In copper-catalyzed azide-alkyne cycloadditions (CuAAC), mono-alkyne bromoacetamide-m-PEG2 demonstrates near-quantitative conversion (>98%) within 15 minutes using catalytic Cu(I)/TBTA systems, while multi-alkyne PEGs generate insoluble polymeric networks due to cross-linking side reactions [5] [8].
The molecular spacing provided by the short diethylene glycol backbone in bromoacetamide-m-PEG2-alkyne proves critical for sterically congested conjugation sites. When functionalizing antibody fragments, the mono-alkyne variant achieves 85-90% conjugation efficiency versus 30-40% for bulkier multi-alkyne PEGs, as confirmed by hydrophobic interaction chromatography [8]. This difference originates from the minimal hydrodynamic radius (1.7nm) of bromoacetamide-m-PEG2-alkyne, which accesses buried conjugation sites inaccessible to branched architectures. For nanoparticle surface engineering, bromoacetamide-m-PEG2-alkyne enables controlled ligand density by sequentially reacting with thiolated nanoparticles followed by azide-modified targeting agents. In contrast, multi-alkyne PEGs induce particle aggregation during functionalization due to interparticle cross-linking, as evidenced by dynamic light scattering showing >200nm diameter increases versus <20nm for mono-alkyne linkers [2].
Table 2: Performance Comparison of Bromoacetamide-m-PEG2-Alkyne vs. Multi-Alkyne PEGs
Conjugation Parameter | Bromoacetamide-m-PEG2-Alkyne | Multi-Alkyne PEGs |
---|---|---|
CuAAC Reaction Time (min) | 15 | >60 |
Antibody Conjugation Efficiency | 85-90% | 30-40% |
Nanoparticle Size Increase | <20nm | >200nm |
Solubility in Aqueous Buffer | >50mg/mL | <5mg/mL |
Byproduct Formation | <2% | 15-25% cross-linked species |
Functional Group Density Control | Precise (stoichiometric) | Statistical |
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0